molecular formula C17H29Cl2N3O3 B2394097 N-cyclopentyl-2-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)acetamide dihydrochloride CAS No. 1396875-50-5

N-cyclopentyl-2-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)acetamide dihydrochloride

Cat. No.: B2394097
CAS No.: 1396875-50-5
M. Wt: 394.34
InChI Key: ZPUKEDNODMXYCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-2-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)acetamide dihydrochloride is a synthetic organic compound featuring a piperazine core linked to an acetamide group, a cyclopentyl substituent, and a furan-2-yl-hydroxyethyl side chain. The dihydrochloride salt form enhances its aqueous solubility, a critical factor for bioavailability in pharmaceutical applications .

Properties

IUPAC Name

N-cyclopentyl-2-[4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl]acetamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O3.2ClH/c21-15(16-6-3-11-23-16)12-19-7-9-20(10-8-19)13-17(22)18-14-4-1-2-5-14;;/h3,6,11,14-15,21H,1-2,4-5,7-10,12-13H2,(H,18,22);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPUKEDNODMXYCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CN2CCN(CC2)CC(C3=CC=CO3)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclopentyl-2-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)acetamide dihydrochloride is a complex organic compound that has garnered attention for its potential biological activity. This article explores the compound's synthesis, biological mechanisms, pharmacological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

The compound features a piperazine core, a furan ring, and an acetamide group. The synthesis typically involves several steps:

  • Formation of the Piperazine Core : Synthesized through cyclization of ethylenediamine with dihaloalkanes.
  • Introduction of the Furan Ring : Achieved via nucleophilic substitution reactions.
  • Attachment of Hydroxyethyl Group : This is done through specific reactions that introduce the hydroxyethyl moiety to the piperazine structure.

The biological activity of this compound primarily involves its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : It can bind to receptors that regulate cellular signaling pathways related to cell proliferation and apoptosis.

Pharmacological Effects

Research indicates that this compound exhibits:

  • Antimicrobial Activity : Effective against various bacterial strains, showing potential as a therapeutic agent.
  • Anti-inflammatory Properties : It may reduce inflammation by modulating cytokine production.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in pro-inflammatory cytokines
CytotoxicityLow cytotoxicity in normal cells

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations ranging from 10 to 50 µg/mL.

Study 2: Anti-inflammatory Mechanisms

In vitro studies demonstrated that treatment with this compound led to a decrease in TNF-alpha and IL-6 levels in macrophages, suggesting its potential use in inflammatory diseases.

Table 2: Efficacy Data from Case Studies

StudyPathogen/Cell TypeConcentration (µg/mL)Effect Observed
Antimicrobial StudyS. aureus10 - 50Significant reduction in viability
Inflammation StudyMacrophages5 - 20Decreased TNF-alpha and IL-6 levels

Comparison with Similar Compounds

Research Findings and Implications

  • Target Compound : The furan and hydroxyethyl groups may improve target specificity compared to ’s dimethylphenyl group, which could enhance membrane permeability but reduce solubility.
  • Synthetic Challenges : The dihydrochloride salt’s synthesis requires careful control of stoichiometry and crystallization conditions, as seen in analogous compounds .

Q & A

Basic Research: What synthetic methodologies are recommended for synthesizing this compound, and how can purity be ensured?

Answer:

  • Stepwise Synthesis : Begin with the preparation of the piperazine core functionalized with 2-(furan-2-yl)-2-hydroxyethyl groups via nucleophilic substitution or reductive amination. Couple this intermediate with N-cyclopentyl-2-chloroacetamide under basic conditions (e.g., K2_2CO3_3 in DMF) to form the acetamide backbone. Final dihydrochloride salt formation is achieved using HCl in anhydrous ethanol .
  • Purity Assurance : Use preparative HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) for purification. Confirm purity (>95%) via reverse-phase HPLC (λ = 254 nm) and characterize using 1^1H/13^13C NMR (DMSO-d6_6) and high-resolution mass spectrometry (HRMS) .

Basic Research: What spectroscopic techniques are critical for confirming structural integrity?

Answer:

  • NMR Analysis : Assign peaks for the furan (δ 6.3–7.4 ppm for aromatic protons), piperazine (δ 2.5–3.5 ppm for N-CH2_2), and hydroxyethyl group (δ 4.1–4.3 ppm for -CH2_2OH). Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
  • Crystallography : For unambiguous confirmation, grow single crystals in ethanol/water (1:1) and perform X-ray diffraction using SHELXL-2017. Refinement parameters (R1_1 < 0.05) and hydrogen bonding networks (e.g., O-H···Cl interactions) validate the dihydrochloride salt form .

Advanced Research: How can computational modeling optimize reaction pathways for scale-up synthesis?

Answer:

  • Reaction Design : Use density functional theory (DFT) at the B3LYP/6-31G(d) level to model transition states and identify rate-limiting steps (e.g., amine alkylation). Pair with ICReDD’s reaction path search algorithms to predict optimal solvents (e.g., DMF vs. THF) and catalyst-free conditions .
  • Experimental Validation : Perform kinetic studies (e.g., in situ IR monitoring) to correlate computed activation energies with observed reaction rates. Adjust stoichiometry (e.g., 1.2 eq. of piperazine derivative) to minimize side products .

Advanced Research: How should researchers resolve contradictions in reported biological activity data?

Answer:

  • Orthogonal Assays : Compare results across multiple assays (e.g., enzyme inhibition vs. cell-based viability). For example, if cytotoxicity (IC50_{50}) conflicts with receptor binding affinity (Ki_i), use SPR (surface plasmon resonance) to validate target engagement .
  • Metabolite Profiling : Incubate the compound with liver microsomes (human/rat) and analyze via LC-MS/MS to identify active metabolites that may contribute to off-target effects .

Advanced Research: What strategies mitigate instability during in vitro pharmacological studies?

Answer:

  • Stability Screening : Conduct forced degradation studies (acid/alkali hydrolysis, oxidative stress with H2_2O2_2, photolysis under ICH Q1B guidelines). For light-sensitive compounds, use amber vials and antioxidant additives (e.g., 0.1% ascorbic acid) .
  • Formulation Adjustments : Prepare stock solutions in DMSO with 10% polyethylene glycol 400 to prevent precipitation in aqueous buffers (e.g., PBS) during cell culture assays .

Advanced Research: How can structural modifications enhance selectivity for therapeutic targets?

Answer:

  • SAR Analysis : Replace the cyclopentyl group with bulkier substituents (e.g., adamantane) to sterically block off-target interactions. Modify the hydroxyethyl moiety to a methoxy group to reduce metabolic oxidation .
  • Docking Simulations : Use AutoDock Vina to model interactions with target receptors (e.g., GPCRs). Prioritize derivatives with ΔG < −8 kcal/mol and hydrogen bonds to conserved residues (e.g., Asp113 in 5-HT2A_{2A}) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.